O-tert-Butyl-L-tyrosine
Description
Contextual Significance of Tyrosine Derivatives in Chemical Biology
Tyrosine, one of the twenty standard amino acids used by cells to synthesize proteins, possesses a unique phenol (B47542) functional group. wikipedia.org This feature makes tyrosine and its derivatives exceptionally significant in chemical biology. The hydroxyl group can undergo post-translational modifications, most notably phosphorylation, which is a key mechanism in signal transduction pathways that regulate numerous cellular processes. wikipedia.orgamerigoscientific.com
Beyond its natural roles, chemists and biologists create synthetic tyrosine derivatives to probe and manipulate biological systems. These derivatives can be incorporated into proteins, allowing for the introduction of unique chemical functionalities for applications in protein engineering, biosensing, and the development of therapeutics. For example, modifying the tyrosine side chain can alter a protein's properties for more efficient bioconjugation reactions, which are vital for creating targeted drug delivery systems. chemimpex.com Tyrosine derivatives also serve as precursors for a wide range of valuable chemicals, including L-DOPA, p-coumaric acid, and melanin, underscoring their broad utility in medicine, biotechnology, and materials science. wikipedia.orgfrontiersin.org
Role of O-tert-Butyl-L-tyrosine in Peptide and Protein Chemistry
In the synthesis of peptides and proteins, particularly through Solid-Phase Peptide Synthesis (SPPS), reactive side chains of amino acids must be temporarily blocked or "protected" to prevent unwanted side reactions. biosynth.com The phenolic hydroxyl group of tyrosine is nucleophilic and can react during the peptide coupling steps. peptide.com this compound is a key reagent where the tert-butyl group serves as a "protecting group" for this hydroxyl function. biosynth.com
This protection strategy is a cornerstone of the widely used Fmoc/tBu SPPS methodology. iris-biotech.de In this approach, the temporary Nα-amino group protector (Fmoc) is removed by a base (like piperidine), while the more permanent side-chain protecting groups, such as the O-tert-butyl ether on tyrosine, remain intact. iris-biotech.dewikipedia.org The tert-butyl group is stable under these basic conditions but can be efficiently removed at the end of the synthesis using a strong acid, typically trifluoroacetic acid (TFA), often in a single step along with the cleavage of the finished peptide from the solid support. iris-biotech.de This orthogonal protection scheme allows for the precise and sequential assembly of amino acids into a desired peptide chain, making derivatives like this compound indispensable for producing complex peptides for research and pharmaceutical development. chemimpex.comchemimpex.com
Evolution of Protecting Group Strategies in Amino Acid Synthesis
The development of peptide synthesis has been intrinsically linked to the evolution of protecting group strategies. Early methods often required harsh conditions for deprotection, limiting the complexity of peptides that could be synthesized. The goal has always been to develop "orthogonal" sets of protecting groups that can be removed under distinct, mild conditions without affecting other protected groups or the peptide backbone. biosynth.compeptide.comwikipedia.org
For the tyrosine side chain, various protecting groups have been employed over the years. A common alternative to the tert-butyl (tBu) ether is the benzyl (B1604629) (Bzl) ether. peptide.com The Boc/Bzl protection scheme was a historically significant strategy. biosynth.compeptide.com However, this combination is considered "quasi-orthogonal" because both the Nα-Boc group and the side-chain benzyl groups are removed by acid, relying on different acid strengths for selective cleavage. biosynth.com
The introduction of the Fmoc/tBu strategy represented a major advancement, offering a truly orthogonal system where the base-labile Fmoc group is removed independently of the acid-labile tBu group. biosynth.comiris-biotech.de The tert-butyl group's stability to base and its clean removal with strong acid (TFA) made it a superior choice for many applications. iris-biotech.de Other, more labile groups like the trityl (Trt) group have also been developed. Trityl groups can be removed under very mild acidic conditions (e.g., 1% TFA), allowing for selective deprotection of a single side chain on the solid support for specific modifications like labeling or cyclization, while tBu-protected residues remain unaffected. cblpatras.gr Despite this, the tBu group remains a robust and routine choice for standard Fmoc-SPPS due to its reliability and compatibility. peptide.com
| Protecting Group | Abbreviation | Typical Cleavage Condition | Key Feature |
|---|---|---|---|
| tert-Butyl | tBu | Strong acid (e.g., 95% TFA). iris-biotech.de | Standard, robust, stable to base, part of the orthogonal Fmoc/tBu strategy. iris-biotech.de |
| Benzyl | Bzl | Strong acids (e.g., HF) or hydrogenolysis. peptide.com | Used in Boc/Bzl strategy; partially labile to TFA. peptide.com |
| Trityl | Trt | Very mild acid (e.g., 1-5% TFA in DCM). | Highly acid-labile, allows for selective side-chain deprotection. cblpatras.gr |
Scope and Relevance of Current Research Trends for this compound
This compound, typically in its Nα-Fmoc or Nα-Boc protected forms, continues to be a fundamental component in modern peptide chemistry. chemimpex.comchemimpex.com Its primary application remains in the solid-phase synthesis of bioactive peptides and proteins for pharmaceutical research and development. chemimpex.com Research focuses on creating peptide-based drugs, where the stability and purity afforded by using protected amino acids like Fmoc-Tyr(tBu)-OH are crucial for achieving therapeutic efficacy and bioavailability. chemimpex.com
Current trends also explore "minimal protection" strategies to improve the sustainability and atom economy of peptide synthesis. cpcscientific.comresearchgate.net While some studies investigate the feasibility of incorporating tyrosine without any side-chain protection in shorter peptides, this approach risks side reactions like acylation. peptide.comresearchgate.net Therefore, for the synthesis of longer or more complex peptides, the reliability of the tBu protecting group remains the industry standard. cpcscientific.com
Furthermore, derivatives of this compound are used in the synthesis of specialized molecular probes. For instance, the protected precursor O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester is a key starting material for the radiosynthesis of [¹⁸F]FET (O-(2-[¹⁸F]fluoroethyl)-L-tyrosine), an important PET tracer for diagnosing and monitoring brain tumors. mdpi.com This highlights the compound's relevance not only in synthetic peptide chemistry but also in the development of advanced medical diagnostics.
| Property | Value |
|---|---|
| CAS Number | 18822-59-8 |
| Molecular Formula | C13H19NO3 |
| Melting Point | 238-243 °C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZIFNXFAFKRKT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428576 | |
| Record name | O-tert-Butyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18822-59-8 | |
| Record name | O-tert-Butyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18822-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-tert-Butyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tyrosine, O-(1,1-dimethylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of O Tert Butyl L Tyrosine
Advanced Synthetic Routes to O-tert-Butyl-L-tyrosine and Its Precursors
The synthesis of this compound from L-tyrosine necessitates the protection of the phenolic hydroxyl group as a tert-butyl ether. This process often involves initial modifications of the amino and carboxyl groups to prevent unwanted side reactions.
Esterification and Amidation Steps from L-Tyrosine
The journey from L-tyrosine to its tert-butylated derivative often commences with the protection of the carboxyl and amino groups. Esterification of the carboxylic acid and amidation of the amino group are common initial steps.
For instance, L-tyrosine can be esterified to form L-tyrosine methyl ester (Tyr-OMe) or L-tyrosine tert-butyl ester. The synthesis of L-tyrosine tert-butyl ester is a key step, as this derivative can be used in various subsequent reactions. chemimpex.comnih.gov One method involves reacting L-tyrosine with thionyl chloride in methanol (B129727) to produce the methyl ester hydrochloride (Tyr-OMe·HCl). google.com
Similarly, the amino group can be protected through amidation. A common approach is the introduction of a tert-butoxycarbonyl (Boc) group by reacting L-tyrosine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). academie-sciences.frrsc.orgacademie-sciences.fr This reaction is typically carried out in a mixed solvent system, such as dioxane and water, in the presence of a base like potassium carbonate. rsc.org These initial protections facilitate the subsequent selective etherification of the phenolic hydroxyl group.
Introduction of the tert-Butyl Protecting Group
The defining feature of this compound is the tert-butyl ether linkage at the phenolic hydroxyl group. This group is introduced via tert-butylation, a reaction that imparts stability to the hydroxyl group under a variety of conditions, including basic and mild acidic environments. thieme-connect.de
The standard method for tert-butylation of the tyrosine phenolic group involves the use of isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). thieme-connect.de This reaction is often performed on a pre-protected L-tyrosine derivative, for example, one where the amino and carboxyl groups are already protected. A specific example is the reaction of Z-L-Tyr-OMe with isobutene and sulfuric acid in dichloromethane (B109758) to yield Z-L-Tyr(tBu)-OMe. google.com The tert-butyl group is favored for its stability and its ability to be removed under specific, strongly acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.org
| Starting Material | Reagents | Product | Key Feature |
| L-Tyrosine | Isobutylene, H₂SO₄ | This compound | Direct tert-butylation of the phenolic hydroxyl group. thieme-connect.de |
| Z-L-Tyr-OMe | Isobutene, H₂SO₄, CH₂Cl₂ | Z-L-Tyr(tBu)-OMe | Tert-butylation of a protected tyrosine derivative. google.com |
Nucleophilic Substitution Reactions in Tyrosine Derivative Synthesis
Nucleophilic substitution is a fundamental reaction type in the synthesis of tyrosine derivatives, including the formation of the ether linkage in this compound. While the direct tert-butylation with isobutylene is an electrophilic addition to the phenol (B47542), other ether derivatives of tyrosine are synthesized via nucleophilic substitution.
For example, the synthesis of other O-alkyl-L-tyrosine derivatives often involves the reaction of a protected tyrosine, where the phenolic hydroxyl acts as a nucleophile, with an alkyl halide. google.com In a related context, the synthesis of precursors for radiolabeled tyrosine derivatives for positron emission tomography (PET) involves the nucleophilic substitution of a sulfonate leaving group by the hydroxyl of a protected tyrosine. ciac.jl.cn For instance, N-(tert-butoxycarbonyl)-L-tyrosine methyl ester can react with an alkyl halide in a nucleophilic substitution reaction to form an ether linkage, although this specific reaction can sometimes result in low yields. google.com
Synthesis of N-Protected this compound Derivatives
In peptide synthesis, it is crucial to use amino acids with their amino group protected to ensure controlled, sequential addition to the growing peptide chain. This compound is therefore commonly used in its N-protected forms, primarily as Boc-Tyr(tBu)-OH and Fmoc-Tyr(tBu)-OH.
Synthesis of N-(tert-Butoxycarbonyl)-O-tert-Butyl-L-tyrosine (Boc-Tyr(tBu)-OH)
Boc-Tyr(tBu)-OH is a widely used building block in Boc solid-phase peptide synthesis (SPPS). sigmaaldrich.com Its synthesis typically starts from L-tyrosine.
A common synthetic route involves first protecting the amino group of L-tyrosine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-tyrosine with di-tert-butyl dicarbonate (Boc₂O) in an alkaline medium. The resulting Boc-L-tyrosine can then be O-tert-butylated. Alternatively, this compound can be synthesized first and then the Boc group can be introduced onto the amino group.
| Property | Value |
| Molecular Formula | C₁₈H₂₇NO₅ sigmaaldrich.comiris-biotech.de |
| Molecular Weight | 337.41 g/mol sigmaaldrich.com |
| Melting Point | 113-116 °C sigmaaldrich.com |
| Appearance | White to off-white powder or crystal |
| Solubility | Soluble in DMF; Insoluble in water |
Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-O-tert-Butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH)
Fmoc-Tyr(tBu)-OH is the preferred tyrosine derivative for Fmoc-based solid-phase peptide synthesis (SPPS). peptide.comcaymanchem.com The Fmoc group provides protection for the amino group and can be cleaved under basic conditions, which are orthogonal to the acidic conditions required to remove the tert-butyl ether from the hydroxyl group. wikipedia.org
The synthesis of Fmoc-Tyr(tBu)-OH can be achieved through several routes. One common method involves the acylation of this compound with a fluorenylmethyloxycarbonyl reagent. chemicalbook.com For example, this compound can be suspended in a dioxane solution and reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu) in the presence of a base like sodium carbonate. google.comchemicalbook.com The reaction pH is typically maintained between 8 and 10. google.com
A multi-step synthesis from L-tyrosine has also been described. google.com This process involves:
Esterification of L-tyrosine with methanol and thionyl chloride.
Protection of the amino group with a benzyloxycarbonyl (Z) group.
Introduction of the tert-butyl group using isobutene.
Saponification of the methyl ester.
Removal of the Z group by hydrogenolysis to yield this compound.
Finally, reaction with Fmoc-OSu to give the desired Fmoc-Tyr(tBu)-OH. google.com
| Property | Value |
| Molecular Formula | C₂₈H₂₉NO₅ chemicalbook.com |
| Molecular Weight | 459.53 g/mol chemicalbook.com |
| CAS Number | 71989-38-3 peptide.comcaymanchem.comchemicalbook.com |
| Appearance | Amino acid-containing building block caymanchem.com |
| Application | Commonly used in solid-phase peptide synthesis (SPPS) caymanchem.com |
Acylation Reactions with Fluorenylmethoxycarbonyl Azide
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto the amino function of this compound is a critical step for its use in Fmoc-based peptide synthesis. A common method to achieve this is through an acylation reaction. guidechem.comchemicalbook.comruifuchemical.com The process involves suspending this compound in a solvent such as dioxane and reacting it with fluorenylmethoxycarbonyl azide. guidechem.comchemicalbook.com Following the acylation, the crude product, N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH), is typically extracted with ethyl acetate (B1210297) under basic conditions (pH 9-10) and subsequently purified by recrystallization to yield the final product. guidechem.comchemicalbook.com
Addressing Enantiomer Generation in Fmoc-Tyr(tBu)-OH Synthesis
A significant challenge in the synthesis of Fmoc-L-tyrosine derivatives is the potential for racemization, leading to the generation of the undesired D-enantiomer. google.com Standard procedures can sometimes result in contamination with N-(9-fluorenylmethoxycarbonyl)-O-tertiary butyl-D-tyrosine. google.com To circumvent this issue, a multi-step synthetic pathway has been developed that preserves the stereochemical integrity of the L-enantiomer. google.com
This method avoids direct procedures that are prone to causing racemization and instead employs a sequence of reactions starting from L-tyrosine (L-Tyr): google.com
Esterification: L-Tyrosine is reacted with thionyl chloride (SOCl₂) in methanol to produce the methyl ester hydrochloride salt (Tyr-OMe.HCl).
Amino Group Protection: The resulting ester is protected with a benzyloxycarbonyl (Z) group using benzyl (B1604629) chloroformate (Z-Cl) to yield Z-L-Tyr-OMe.
Phenolic Hydroxyl Protection: The phenolic hydroxyl group is converted to a tert-butyl ether using isobutene and sulfuric acid in dichloromethane, resulting in Z-L-Tyr(tBu)-OMe.
Saponification: The methyl ester is hydrolyzed with sodium hydroxide (B78521) to give Z-L-Tyr(tBu)-OH.
Z-group Deprotection: The Z-group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) to yield this compound (L-Tyr(tBu)).
Fmoc Group Introduction: Finally, the highly pure L-Tyr(tBu) is reacted with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-osu) in a tetrahydrofuran (B95107) and water solution with sodium carbonate, maintaining a pH of 8-10, to furnish the final product, Fmoc-Tyr(tBu)-OH.
This strategic sequence ensures high enantiomeric purity and is suitable for large-scale industrial production as it avoids harsh reaction conditions. google.com
Derivatization Strategies for Specialized Research Applications
This compound and its immediate derivatives serve as starting points for the synthesis of more complex molecules tailored for specialized research, such as fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy and positron emission tomography (PET).
Synthesis of Perfluoro-tert-Butyl Tyrosine Analogues
For applications in ¹⁹F NMR, which is a powerful tool for studying protein conformation and interactions, tyrosine analogues containing highly fluorinated groups are of great interest. nih.govresearchgate.net The nine chemically equivalent fluorine atoms in a perfluoro-tert-butyl group produce a sharp, intense singlet in the ¹⁹F NMR spectrum, enabling sensitive detection even at low, physiologically relevant concentrations. nih.govacs.orgnih.gov
Diazotization and Diazonium Coupling Reactions
A practical synthetic route has been developed to create Fmoc-perfluoro-tert-butyl tyrosine, a novel fluorinated amino acid. nih.govnih.gov This method does not start from this compound but rather from a phenylalanine derivative, demonstrating a key strategy to access related structures. The synthesis proceeds in two main steps from commercially available Fmoc-4-amino-phenylalanine: nih.govacs.orgnih.gov
Diazotization: The starting material is treated with sodium nitrite (B80452) in tetrafluoroboric acid to generate an intermediate diazonium salt. nih.gov
Diazonium Coupling: The diazonium intermediate is then heated in perfluoro-tert-butanol, which acts as both solvent and reactant, to yield the final product, Fmoc-perfluoro-tert-butyl tyrosine. nih.govnih.gov
This approach provides efficient access to a highly valuable unnatural amino acid for incorporation into peptides for sensitive NMR studies. nih.gov
| Reaction Stage | Starting Material | Reagents | Intermediate/Product | Key Feature |
| Diazotization | Fmoc-4-NH₂-phenylalanine | Sodium nitrite, Tetrafluoroboric acid | Phenylalanine diazonium intermediate | Formation of a reactive diazonium salt. nih.gov |
| Coupling | Diazonium intermediate | Perfluoro-tert-butanol | Fmoc-perfluoro-tert-butyl tyrosine | Introduction of the perfluoro-tert-butyl group for ¹⁹F NMR applications. nih.govnih.gov |
Synthesis of O-(2-[¹⁸F]Fluoroethyl)-L-tyrosine ([¹⁸F]FET) and Related Radiopharmaceuticals
O-(2-[¹⁸F]Fluoroethyl)-L-tyrosine ([¹⁸F]FET) is a crucial radiopharmaceutical used in positron emission tomography (PET) for the diagnosis and monitoring of brain tumors. nih.govmdpi.com The synthesis of [¹⁸F]FET often utilizes precursors derived from tyrosine, highlighting another important application of tyrosine chemistry.
Fluoroethylation of Tyrosine and Its Derivatives
The synthesis of [¹⁸F]FET can be achieved through several pathways, with modern methods favoring automated, one-pot procedures for efficiency and consistency in producing this short-lived radiotracer. mdpi.comunimelb.edu.au
One prominent method involves the direct nucleophilic [¹⁸F]fluorination of a fully protected precursor, O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET). mdpi.comunimelb.edu.ausnmjournals.org This precursor incorporates the tert-butyl ether protection on the phenolic hydroxyl group. The synthesis is typically performed in an automated module and consists of two main steps: mdpi.comunimelb.edu.au
Radiolabeling: The TET precursor undergoes a nucleophilic substitution reaction with [¹⁸F]fluoride. This reaction is carried out in acetonitrile, facilitated by a phase-transfer catalyst system like Kryptofix 222 and potassium carbonate. unimelb.edu.au
Deprotection: The resulting protected [¹⁸F]FET intermediate is then subjected to acid hydrolysis, commonly with hydrochloric acid, to simultaneously remove the N-trityl and O-tert-butyl ester protecting groups, yielding the final [¹⁸F]FET product. mdpi.comunimelb.edu.au
This automated one-pot synthesis can produce [¹⁸F]FET with a non-decay-corrected yield of approximately 35-52% and high radiochemical and enantiomeric purity (>99%). mdpi.comunimelb.edu.au
An alternative, earlier two-step approach involves the [¹⁸F]fluoroethylation of unprotected L-tyrosine using [¹⁸F]fluoroethyltosylate, followed by purification, which can be achieved using solid-phase extraction cartridges instead of HPLC. nih.govsnmjournals.org
| Synthesis Method | Precursor | Key Reagents | Product | Yield (non-decay-corrected) |
| One-Pot Automated | O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET) | [¹⁸F]Fluoride, K₂CO₃/Kryptofix 222, HCl | O-(2-[¹⁸F]Fluoroethyl)-L-tyrosine ([¹⁸F]FET) | 35-52% mdpi.comunimelb.edu.au |
| Two-Step Cartridge Purification | L-Tyrosine | [¹⁸F]Fluoroethyltosylate | O-(2-[¹⁸F]Fluoroethyl)-L-tyrosine ([¹⁸F]FET) | ~41% nih.gov |
Chiral Enantiomerically Pure Precursor Development
The synthesis of enantiomerically pure this compound is of significant interest, particularly for its applications in pharmaceuticals and as a building block in peptide synthesis. google.com The inherent chirality of amino acids necessitates synthetic methods that can preserve the stereochemical integrity of the L-configuration. mdpi.com
One notable approach involves the use of a chiral pool, starting from naturally occurring L-tyrosine. mdpi.com This strategy leverages the existing stereocenter of the starting material to guide the synthesis towards the desired enantiomerically pure product. Various methods have been developed to transform L-tyrosine into enantiomerically pure intermediates suitable for further modification. mdpi.com
A significant advancement in this area is the development of nickel(II) complexes of Schiff's bases as chiral precursors. For instance, a complex of a Schiff's base of (S)-[N-2-(N'-benzylprolyl)amino]benzophenone (BPB) with alkylated (S)-tyrosine has been utilized for the synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET). researchgate.net This method is advantageous as it maintains the enantiomeric purity during the introduction of the radiolabel and allows for straightforward deprotection of both the amino and carboxy groups. researchgate.net The enantioselectivity of this process is attributed to the steric hindrance provided by the benzyl group of the chiral auxiliary, (S)-BPB. researchgate.net While initially requiring a three-step synthesis over two days, an improved two-step procedure has been reported for the synthesis of the Ni(II)-(S)BPB-L-Tyr-O-CH2-CH2-OTs precursor. researchgate.net
Another strategy focuses on the synthesis of N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine. A described method starts with the dissolution of L-tyrosine in methanol, followed by a reaction with thionyl chloride to obtain tyrosine methyl ester hydrochloride. google.com Subsequent protection and alkylation steps lead to the desired product, with careful control of pH to prevent the formation of the D-Tyrosine enantiomer. google.com
The development of these chiral precursors is crucial for producing this compound with high enantiomeric purity, which is essential for its biological applications.
Resin-Linker-Vector (RLV) Approach to Radiosynthesis
The Resin-Linker-Vector (RLV) approach is a solid-phase synthesis strategy that has been effectively applied to the radiosynthesis of molecules like O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), a derivative of this compound. nih.govresearchgate.net This method involves attaching a linker-vector system to a solid support, typically aminomethyl polystyrene resin, through an amide bond. nih.govresearchgate.net
In this strategy, the vector, which is the molecule to be radiolabeled, is released from the resin upon nucleophilic substitution with the [18F]fluoride ion. nih.govresearchgate.net The effectiveness of this release has been studied with different alkyl spacer groups between the resin and the vector. nih.govresearchgate.net Research has shown that longer spacers, such as butyrate (B1204436) and hexanoate, are more effective in releasing the fluorinated vector. nih.govresearchgate.net
This solid-phase approach simplifies the purification process, as the unreacted materials and cleaved resin can be removed by simple filtration. soton.ac.uk The RLV strategy represents a significant advancement in the efficient and clean production of radiolabeled tyrosine derivatives.
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
Optimizing reaction conditions is paramount for enhancing the yield and purity of this compound and its derivatives. Several factors, including temperature, catalyst choice, and precursor concentration, have been investigated to improve synthetic efficiency.
In the context of solid-phase synthesis, particularly for cyclic peptides involving tyrosine derivatives, the optimization of ring-closing metathesis (RCM) has been a focus. nih.gov Studies have identified that temperature and the thermal stability of the catalyst significantly impact the yield of the desired product. nih.gov For instance, with second-generation Grubbs and Hoveyda-Grubbs catalysts, lower temperatures (40 °C) have been found to produce higher yields of the RCM product compared to higher temperatures (60 °C). nih.gov The addition of phenol has also been shown to be effective in suppressing deallylation side reactions when using the Grubbs II catalyst at 40 °C. nih.gov These optimized conditions have led to conversions of ≥70% to the desired cyclic peptides. nih.gov
For the radiosynthesis of [18F]FET, various methods have been optimized for use in automated synthesizers. mdpi.com One method involves the direct nucleophilic fluorination of the protected precursor O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET). mdpi.com While this method can achieve higher yields (around 60%) compared to a two-step method (around 40%), it has the disadvantage of using corrosive and toxic reagents. mdpi.com Further optimization of the synthesis using the TET precursor on a Trasis AllinOne module, with modifications to the purification and formulation steps, has resulted in non-decay-corrected yields of 49-52% and decay-corrected yields of 73-79%. mdpi.com
The amount of precursor used also affects the yield and purity. In the synthesis of [18F]FET using the TET precursor, reducing the amount of precursor from 8 mg to 2 mg was found to decrease the formation of the O-(2′-hydroxyethyl)-l-tyrosine impurity, albeit with a ~30% reduction in yield. researchgate.netresearchgate.net
The table below summarizes the impact of various reaction conditions on the synthesis of this compound derivatives.
| Synthetic Method | Key Optimization Parameter | Precursor | Catalyst/Reagent | Temperature | Yield | Reference |
| Ring-Closing Metathesis (Solid Phase) | Temperature | Dipeptide with Tyr(All) | Grubbs II + Phenol | 40 °C | 80% | nih.gov |
| Ring-Closing Metathesis (Solid Phase) | Temperature | Dipeptide with Tyr(All) | Hoveyda-Grubbs II | 40 °C | 80% | nih.gov |
| Radiosynthesis of [18F]FET | Precursor Amount | O-(2′-tosyloxyethyl)-N-trityl-l-tyrosine-tert-butyl ester (TET) | [18F]Fluoride | Not Specified | 19.07 ± 1.3% (8 mg TET) | researchgate.netresearchgate.net |
| Radiosynthesis of [18F]FET | Precursor Amount | O-(2′-tosyloxyethyl)-N-trityl-l-tyrosine-tert-butyl ester (TET) | [18F]Fluoride | Not Specified | ~13% (2 mg TET) | researchgate.netresearchgate.net |
| Radiosynthesis of [18F]FET (Automated) | Purification/Formulation | O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET) | [18F]Fluoride | Not Specified | 73-79% (decay-corrected) | mdpi.com |
| RLV Approach to [18F]FET | Spacer Length | Polystyrene-bound arylsulfonate linker | [18F]Fluoride | Not Specified | >90% (protected), 41% (overall) | nih.govresearchgate.net |
These findings highlight the importance of systematic optimization of reaction parameters to achieve high yields and purity in the synthesis of this compound and its valuable derivatives.
Applications of O Tert Butyl L Tyrosine in Peptide and Protein Research
Role in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides in a stepwise fashion on an insoluble polymer support. The success of SPPS relies on the strategic use of protecting groups to ensure that amino acids are added in the correct sequence without unintended side reactions. O-tert-Butyl-L-tyrosine is a key building block in the widely used Fmoc/tBu orthogonal protection strategy. iris-biotech.denih.gov
The fundamental principle of SPPS involves the sequential deprotection of the N-terminal α-amino group followed by the coupling of the next protected amino acid in the sequence. For trifunctional amino acids like tyrosine, the reactive side-chain group—in this case, the phenolic hydroxyl group—must be masked to prevent undesirable reactions, such as O-acylation, during the coupling steps.
The tert-butyl (tBu) ether on the tyrosine side chain serves as an effective protecting group. peptide.com It exhibits high stability under the basic conditions required to remove the temporary Nα-Fmoc group (typically using a piperidine (B6355638) solution) at each cycle of peptide elongation. iris-biotech.denih.gov This orthogonality is crucial, as it ensures the side-chain protection remains intact throughout the entire synthesis process. The tBu group is only removed during the final step, where the completed peptide is cleaved from the resin support using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.depeptide.com This selective protection and deprotection scheme allows for precise control over the chemical reactions, ensuring the integrity of the growing peptide chain. chemimpex.com
| Aspect of SPPS | Role of this compound | Chemical Principle |
| Side-Chain Protection | Prevents unwanted acylation of the tyrosine hydroxyl group. | The tert-butyl ether is stable to the basic conditions (e.g., piperidine) used for Nα-Fmoc deprotection. iris-biotech.de |
| Deprotection | Allows for the restoration of the native tyrosine side chain. | The tert-butyl group is labile to strong acids (e.g., TFA) used for final cleavage from the resin. iris-biotech.depeptide.com |
| Orthogonality | Enables a selective, two-dimensional protection strategy. | The Nα-Fmoc group and the side-chain tBu group are removed by chemically distinct mechanisms (base vs. acid). iris-biotech.de |
The reliability and efficiency offered by Fmoc-O-tert-butyl-L-tyrosine make it a preferred choice for the synthesis of complex, functional, and long peptide sequences. chemimpex.comnetascientific.com These complex peptides are often required for developing bioactive therapeutic agents and other pharmaceutical compounds. chemimpex.comnetascientific.comchemimpex.com The compound's stability and compatibility with standard SPPS protocols allow for its seamless incorporation, which is crucial when constructing peptides where precise structure is paramount for biological activity. netascientific.comchemimpex.com
Enhancement of Peptide Yield and Purity
Contribution to Protein Engineering and Modification
Beyond its role in chemical synthesis, this compound serves as a powerful tool in protein engineering. As a non-canonical amino acid (ncAA), it can be site-specifically incorporated into proteins using techniques like amber stop codon suppression. nih.govresearchgate.netplos.org This allows researchers to introduce a residue with unique steric and chemical properties into a specific position in a protein's structure.
Incorporating this compound enables detailed investigations into how the structure of a protein dictates its function. chemimpex.com By replacing a natural amino acid with this bulkier analogue, scientists can probe the roles of specific residues within an enzyme's active site or at protein-protein interfaces. plos.organu.edu.au
For example, when a native tryptophan residue in a diketoreductase was replaced with this compound, the steric bulk of the new residue altered the enzyme's enantioselectivity. plos.organu.edu.au This demonstrates that the size of the residue at that specific position acts as a "gatekeeper," controlling substrate access to the active site. plos.org In another study, its incorporation into the enzyme PedH also modified enantioselectivity by influencing substrate-protein interactions. researchgate.net
Additionally, O-tert-butyltyrosine (Tby) has been developed as an effective nuclear magnetic resonance (NMR) tag. anu.edu.auacs.org The nine equivalent protons of the tert-butyl group produce a sharp, singlet resonance in a region of the ¹H NMR spectrum with minimal overlap, which can be observed even in very large protein complexes without isotopic labeling. acs.org This has been used to study the quaternary structure of the 320 kDa DnaB helicase and to measure submicromolar ligand binding affinities, providing invaluable insights into protein structure and dynamics. anu.edu.auacs.org
The ability to modify proteins with this compound opens avenues for the development of novel enzymes and therapeutic proteins with enhanced or altered properties. chemimpex.com By strategically substituting key amino acids, researchers can engineer enzymes with new functionalities for use as biocatalysts in industrial applications. anu.edu.au The aforementioned modification of a diketoreductase, which inverted its enantiotope preference, is a prime example of creating a new biocatalyst from an existing one. plos.org This approach holds significant potential for creating proteins with improved stability, novel substrate specificities, or other desirable characteristics for therapeutic and biotechnological purposes. chemimpex.comanu.edu.au
| Engineered Protein | Modification | Purpose of Study | Key Finding |
| Diketoreductase | Replacement of Tryptophan-222 with this compound. plos.org | To investigate the role of residue size on enzyme function. plos.org | The bulky side chain inverted the enzyme's enantioselectivity, acting as a "gate keeper" for the active site. plos.org |
| PedH Enzyme | Incorporation of this compound. researchgate.net | To probe the enzyme mechanism and engineer its function. researchgate.net | Modified the enantioselectivity of the enzyme by altering substrate-protein interactions. researchgate.net |
| B. stearothermophilus DnaB | Site-specific incorporation of O-tert-butyltyrosine (Tby). acs.org | To use Tby as an NMR tag for structural analysis of a large protein complex. acs.org | The Tby NMR signal revealed the 320 kDa hexameric protein assumes a 3-fold, not 6-fold, symmetry in solution. acs.org |
| E. coli DEBP | Site-specific incorporation of O-tert-butyltyrosine (Tby). acs.org | To measure ligand binding affinity using Tby as an NMR tag. acs.org | Enabled the quantitative measurement of a submicromolar dissociation constant (Kd) for glutamate (B1630785) binding. acs.org |
Incorporation of Unnatural Amino Acids into Proteins
The expansion of the genetic code to include non-canonical amino acids (ncAAs) represents a powerful strategy for protein engineering, and this compound is a notable ncAA in this field. Its site-specific incorporation into proteins allows for the introduction of unique steric and electronic properties not available in the 20 canonical amino acids. This is typically achieved using an engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is orthogonal to the host's native translational machinery, which recognizes a specific codon (often a stop codon like UAG) to insert the ncAA during protein synthesis. anu.edu.aunih.gov
Research has demonstrated the utility of this approach in modifying enzyme function. For instance, an evolved pyrrolysyl-tRNA synthetase (PylRS) variant has been used to incorporate this compound into a lanthanide-dependent alcohol dehydrogenase (PedH). nih.gov This modification was shown to alter the enzyme's enantioselectivity, causing it to favor (S)-2-butanol over (R)-2-butanol, a preference not observed in the wild-type enzyme. nih.gov This highlights how the steric bulk of the O-tert-butyl group can influence substrate-protein interactions within the active site to modulate catalytic properties. nih.gov
The table below summarizes key findings related to the incorporation of this compound into proteins.
| Protein Studied | Incorporation Method | Key Finding | Reference |
| Lanthanide-dependent alcohol dehydrogenase (PedH) | Evolved PylRS variant (IPE) | Modified the enzyme's enantioselectivity towards (S)-2-butanol. | nih.gov |
| Diketoreductase | Orthogonal aaRS/tRNA pair | Increased the enantiomeric excess for the R-isomer of a substrate from 9.1% to 33.7%. | anu.edu.au |
Biochemical Studies Involving this compound Derivatives
Investigation of Enzyme Interactions and Protein Folding
This compound (Tby) has emerged as an outstanding probe for Nuclear Magnetic Resonance (NMR) spectroscopy studies of protein structure and interactions. acs.orgnih.gov The nine chemically equivalent protons of the tert-butyl group generate a sharp, intense singlet in ¹H NMR spectra. acs.orgnih.gov This signal is easily detectable, even in very large protein complexes, and resides in a spectral region with minimal overlap from other protein signals. acs.orgnih.gov
This property has been exploited to study high-molecular-weight systems that are challenging for conventional NMR methods. Researchers successfully incorporated Tby into the 320 kDa DnaB helicase hexamer from Bacillus stearothermophilus and were able to observe distinct resonances, revealing that the protein preferentially adopts a 3-fold symmetry in solution. acs.orgnih.gov Furthermore, the exceptional signal height of the Tby tag enables the quantitative measurement of weak ligand binding affinities. This was demonstrated by determining the submicromolar dissociation constant (Kd of 0.2 μM) for the complex between glutamate and the Escherichia coli aspartate/glutamate binding protein. acs.orgnih.gov This method provides access to Kd values an order of magnitude lower than established NMR techniques that rely on direct protein detection. acs.orgnih.gov
The table below details the use of this compound as an NMR probe.
| Protein System | NMR Application | Significance | Reference |
| B. stearothermophilus DnaB hexamer (320 kDa) | Structural analysis | Revealed a preferential 3-fold symmetry in solution, demonstrating utility in large protein complexes. | acs.org, nih.gov |
| E. coli aspartate/glutamate binding protein (32 kDa) | Ligand binding assay | Allowed for the quantitative measurement of a submicromolar dissociation constant (Kd = 0.2 μM). | acs.org, nih.gov |
Mechanistic Studies of Tyrosine Nitration in Biological Membranes
The nitration of tyrosine residues is a critical post-translational modification associated with various physiological and pathological conditions. However, studying the mechanism of this reaction within the nonpolar environment of a biological membrane is challenging.
To investigate tyrosine nitration in hydrophobic environments, researchers have employed stable, hydrophobic tyrosine analogues. nih.govacs.orgoup.com A key compound in these studies is N-t-BOC-L-tyrosine tert-butyl ester (BTBE), which can be readily incorporated into model membranes like phosphatidylcholine (PC) liposomes. nih.govnih.gov This probe allows for the study of physicochemical and biochemical factors that control nitration within the lipid bilayer, mimicking the environment of membrane-embedded protein tyrosine residues. nih.govacs.org The successful incorporation of BTBE into red blood cell membranes has further extended its use to biological membrane systems. researchgate.net
Studies using BTBE incorporated into liposomes have shown that the potent biological oxidant peroxynitrite can mediate nitration within the membrane. nih.govacs.org When peroxynitrite is added to these systems, it leads to the formation of 3-nitro-BTBE, with maximum yields observed at a physiological pH of 7.4. nih.govacs.org The reaction also produces small amounts of the dimerized product, 3,3'-di-BTBE. nih.gov
Interestingly, the presence of CO2, which accelerates tyrosine nitration in aqueous solutions, was found to decrease BTBE nitration in the membrane. nih.govacs.org This suggests that the reactive intermediate, the carbonate radical anion (CO3•-), cannot effectively permeate into the hydrophobic compartment where BTBE is located. nih.govacs.org In contrast, nitration was significantly enhanced by micromolar concentrations of hemin, indicating that metal-catalyzed processes can be important drivers of nitration in membranes. nih.govacs.org These findings demonstrate that the local environment of a tyrosine residue is a critical factor governing its susceptibility to nitration by peroxynitrite. acs.org
The mechanism of tyrosine nitration is understood to be a free-radical process. oup.comresearchgate.net It involves the initial one-electron oxidation of tyrosine to a tyrosyl radical (Tyr•), which then reacts with nitrogen dioxide (•NO2) to form 3-nitrotyrosine. oup.comnih.gov In membrane studies using BTBE, the intermediate BTBE phenoxyl radical has been detected using electron spin resonance (ESR), confirming a free radical mechanism. nih.govacs.org This mechanism is believed to be initiated by the homolysis of peroxynitrous acid (ONOOH) at or within the phospholipid bilayer. nih.govacs.org
Kinetic modeling based on these studies revealed that the diffusion coefficient of the BTBE phenoxyl radical within the membrane is approximately 100 times lower than that of a tyrosyl radical in an aqueous phase. nih.govacs.org This restricted lateral movement within the membrane hinders radical-radical dimerization, making nitration a more predominant reaction pathway for tyrosyl radicals in a hydrophobic environment compared to an aqueous one. acs.orgresearchgate.net
O Tert Butyl L Tyrosine in Pharmaceutical and Biomedical Research
Drug Development and Design Applications
The structural modification of L-tyrosine to O-tert-Butyl-L-tyrosine provides chemists with a versatile tool to modulate the properties of drug candidates and to construct novel therapeutic entities. The tert-butyl group serves as a protective group, preventing unwanted reactions at the hydroxyl functionality of the tyrosine side chain during complex chemical syntheses.
Modification of Drug Candidates for Enhanced Therapeutic Efficacy
The incorporation of this compound into drug candidates can significantly enhance their therapeutic efficacy. The tert-butyl group can improve a molecule's stability and bioavailability. chemimpex.com For instance, in the development of Bruton's tyrosine kinase (Btk) inhibitors for autoimmune diseases and B-cell lymphomas, the introduction of tert-butyl groups into the molecular structure led to compounds with high potency and improved drug-like properties. acs.org This modification can increase the lipophilic ligand efficiency, a key parameter in drug design that relates potency to lipophilicity. acs.org
Creation of Prodrugs (e.g., in Cancer Treatments)
This compound and its derivatives are instrumental in the design of prodrugs, which are inactive or less active precursors of a drug that are converted into the active form in the body. chemimpex.comfrontiersin.org This strategy is particularly valuable in cancer therapy to enhance the selectivity of cytotoxic agents towards tumor cells, thereby minimizing side effects. frontiersin.orgmdpi.com
For example, in melanoma treatment, prodrugs have been designed to be activated by tyrosinase, an enzyme overexpressed in melanoma cells. clinmedjournals.org While not directly this compound, the principle of using a modified tyrosine derivative is central. The modification masks the active drug until it reaches the tumor site where the enzyme can cleave the modifying group and release the potent therapeutic agent. clinmedjournals.org Similarly, hypoxia-activatable prodrugs of tyrosine kinase inhibitors have been developed, where a trigger moiety is cleaved under the low-oxygen conditions characteristic of solid tumors, releasing the active drug. nih.gov
| Prodrug Strategy | Activating Stimulus/Enzyme | Target Disease | Research Finding |
| Tyrosinase-activated prodrugs | Tyrosinase | Malignant Melanoma | Prodrugs designed with phenolic substrates can be selectively activated by the high levels of tyrosinase in melanoma cells. clinmedjournals.org |
| Hypoxia-activatable prodrugs | Low oxygen levels (hypoxia) | Cancer | 2-nitroimidazole-based prodrugs of tyrosine kinase inhibitors can be reductively activated in the hypoxic tumor microenvironment. nih.gov |
| Enzyme-responsive delivery | Cathepsin B | Glioblastoma | A peptide-drug conjugate demonstrated selective release of the active drug in the presence of cathepsin B, an enzyme overexpressed in glioblastoma. mdpi.com |
Development of Peptide-Based Drugs
This compound is a crucial component in the synthesis of peptide-based drugs. chemimpex.com Peptides are short chains of amino acids that can act as highly specific and potent therapeutic agents. However, they often suffer from poor stability and short half-lives in the body. The use of modified amino acids like this compound during solid-phase peptide synthesis (SPPS) helps to overcome these challenges. chemimpex.comchemimpex.com The tert-butyl group protects the hydroxyl group of tyrosine, preventing side reactions and allowing for the controlled and efficient assembly of complex peptide sequences. chemimpex.comnetascientific.com This protection enhances the yield and purity of the synthesized peptides, which can lead to more effective therapeutic agents. chemimpex.com
Bioconjugation Strategies and Targeted Delivery Systems
Bioconjugation involves the linking of a biomolecule, such as a drug or imaging agent, to another molecule to enhance its function. This compound derivatives play a significant role in these strategies, enabling the creation of sophisticated drug delivery systems. chemimpex.comchemimpex.com
Attachment of Biomolecules for Drug Delivery and Diagnostics
The protected form of tyrosine, often as Fmoc-O-tert-butyl-L-tyrosine, is widely used in bioconjugation processes. chemimpex.comnetascientific.com It facilitates the attachment of biomolecules to drugs or imaging agents, a critical step in developing targeted therapies and diagnostic tools. chemimpex.comchemimpex.com For instance, tyrosine residues can be added to the N-terminus of peptides for subsequent labeling with radioactive iodine, which is useful for antibody-based diagnostics and therapies. peptide.com
Design of Targeted Drug Delivery Systems
The unique properties of this compound and its derivatives are leveraged in the design of systems that can deliver drugs specifically to the site of disease, such as tumors. chemimpex.com This targeted approach aims to increase the concentration of the drug at the desired location while minimizing exposure to healthy tissues.
One strategy involves the use of peptide-drug conjugates (PDCs). mdpi.com In a study targeting glioblastoma, a peptide (T7) that targets the transferrin receptor, which is overexpressed on glioblastoma cells, was conjugated to a combination of two anticancer drugs. mdpi.com The synthesis of this complex molecule utilized Fmoc-protected this compound to ensure the correct assembly of the peptide sequence. mdpi.com The resulting conjugate showed potent and selective toxicity towards glioblastoma cells. mdpi.com
Another approach involves the development of novel polymer-drug conjugates. For example, chitosan, a biopolymer, has been conjugated with dopamine (B1211576) or tyrosine derivatives to potentially improve drug delivery to the brain for the treatment of neurological disorders. researchgate.net The synthesis of these conjugates involved the use of this compound-tert-butyl ester hydrochloride. researchgate.net
| Delivery System Component | Function | Example Application |
| Fmoc-O-tert-butyl-L-tyrosine | Protected amino acid for peptide synthesis | Synthesis of a T7 peptide for targeting glioblastoma. mdpi.com |
| This compound-tert-butyl ester hydrochloride | Modified amino acid for polymer conjugation | Creation of chitosan-tyrosine conjugates for potential nose-to-brain delivery. researchgate.net |
| Peptide-Drug Conjugate (PDC) | Targeted delivery of cytotoxic agents | A T7 peptide conjugated to SN-38 and rucaparib (B1680265) for glioblastoma treatment. mdpi.com |
Application in Imaging Agents
This compound and its derivatives are valuable in the development of advanced imaging agents. These compounds are utilized in bioconjugation, a process that involves attaching biomolecules to imaging agents. netascientific.comchemimpex.com This application is critical for creating diagnostic tools and targeted drug delivery systems. chemimpex.com The unique structure of these tyrosine derivatives allows for their incorporation into various molecules, facilitating the design of agents for targeted diagnostics. chemimpex.com For instance, they can be used to attach biomolecules to drugs or other imaging agents, a crucial step for targeted therapies. netascientific.comchemimpex.com
Neuroscience Research Applications
Derivatives of this compound are employed in neuroscience to investigate neurotransmitter pathways. netascientific.comchemimpex.com Tyrosine itself is a non-essential amino acid that serves as a precursor to catecholamine neurotransmitters, including norepinephrine (B1679862) and dopamine. nih.gov The structural similarity of compounds like this compound t-butyl ester hydrochloride to neurotransmitters makes them useful as building blocks in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com Researchers utilize these derivatives to better understand the complex functions of brain chemistry. chemimpex.comnetascientific.com In one study, novel chitosan-tyrosine conjugates were synthesized to explore systems for improving the delivery of the neurotransmitter dopamine to the brain. nih.gov
The chemical properties of this compound derivatives make them important in the development of treatments for a range of neurological disorders. chemimpex.com Specifically, this compound t-butyl ester hydrochloride serves as a foundational component in the synthesis of various pharmaceuticals designed to target these conditions. chemimpex.com The broader class of L-tyrosine and L-DOPA derivatives are recognized as promising scaffolds for creating biologically active compounds, with L-DOPA playing a crucial role in managing neurodegenerative conditions such as Parkinson's disease. academie-sciences.fr Research has also focused on creating novel delivery systems, such as chitosan-dopamine and chitosan-tyrosine conjugates, with the aim of enhancing the delivery of neurotransmitters to the brain via nasal administration. nih.gov
Investigation of Neurotransmitter Pathways
Radiopharmaceutical Development and Imaging
O-(2-[18F]Fluoroethyl)-L-tyrosine, commonly known as [18F]FET, is a synthetic amino acid analogue that has become a significant radiopharmaceutical for positron emission tomography (PET) imaging in neuro-oncology. wikipedia.org This tracer, labeled with the radioisotope fluorine-18 (B77423), is particularly valuable for diagnosing, planning treatment for, and monitoring brain tumors such as gliomas. wikipedia.orgresearchgate.net
The utility of [18F]FET stems from its high uptake in tumor cells, which is attributed to the increased activity of amino acid transporters in malignant tissues, while exhibiting low uptake in healthy brain tissue. researchgate.netnih.gov This results in excellent tumor-to-background contrast, allowing for the clear delineation of tumor margins. researchgate.net Clinical studies have demonstrated that [18F]FET PET can improve the diagnostic assessment of cerebral gliomas, help differentiate tumor recurrence from treatment-related changes like radiation necrosis, and distinguish tumors from inflammatory tissues. nih.gov The longer half-life of fluorine-18 (approximately 110 minutes) gives [18F]FET a logistical advantage over tracers labeled with shorter-lived isotopes like carbon-11 (B1219553) (half-life of 20 minutes), facilitating its distribution and widespread clinical use. researchgate.netresearchgate.net
Research findings from animal biodistribution studies highlight the effectiveness of [18F]FET.
| Animal Model | Tumor Type | Key Findings | Reference |
|---|---|---|---|
| Rats with Gliomas | Glioma | Maximum uptake in the glioma was observed at 60 minutes post-injection. The tumor-to-brain ratio for [18F]FET was 3.15, significantly higher than the 1.44 ratio for [18F]FDG, resulting in better contrast. | wikipedia.org |
| Mice | Mammary Carcinoma | Tumor uptake reached 7.1% ± 1.2% of the injected dose per gram (% ID/g) at 1 hour post-injection. | |
| Mice | Colon Carcinoma SW 707 | Tumor uptake was 6.4% ± 1.7% ID/g at 1 hour post-injection. | |
| Mice with Xenotransplanted Tumors | Colon Carcinoma SW 707 | The tumor showed higher uptake of L-[18F]FET (>6 %ID/g) at 30 and 60 minutes than all other organs except the pancreas. The tumor-to-blood ratio was approximately 2 between 30 and 120 minutes. | nih.gov |
The effectiveness of [18F]FET as a tumor imaging agent is rooted in its specific uptake mechanism. Malignant transformation in cells leads to an increased use of amino acids and an overexpression of amino acid transport systems. nih.gov The accumulation of [18F]FET in tumor cells is primarily mediated by specific amino acid transporters. researchgate.net
In-depth studies have elucidated the key characteristics of this process.
| Characteristic | Description | Reference |
|---|---|---|
| Primary Transport System | Uptake is mainly (>80%) facilitated by the L-type amino acid transporter system (System L), specifically subtypes LAT1 and LAT2, which are upregulated in many tumor cells. | wikipedia.orgresearchgate.netnih.gov |
| Metabolic Fate | Unlike natural amino acids, [18F]FET is not incorporated into proteins and does not undergo significant metabolism after entering the cell. This allows imaging to be based solely on amino acid transport. | researchgate.netnih.govnih.gov |
| Transport Direction | The transport of [18F]FET is bidirectional, as demonstrated by a rapid decrease in intracellular radioactivity when cells are washed in a medium at 37°C after incubation. | nih.gov |
| Stereospecificity | The uptake is stereospecific for the L-isomer. The D-isomer of [18F]FET does not accumulate in cells, indicating that transport across the blood-brain barrier is mediated by a specific amino acid transport system. | nih.gov |
| In Vivo Stability | The tracer exhibits high stability in vivo, with analysis of plasma and tissue samples showing only unchanged L-[18F]FET at various time points post-injection. | nih.gov |
This well-characterized uptake mechanism, combined with its favorable imaging properties, establishes [18F]FET as a robust and reliable PET tracer in the clinical management of brain tumors. nih.gov
Evaluation of Biological Activity and Cytotoxicity of Tyrosine Derivatives
The investigation into the biological activities of this compound and its derivatives has unveiled a range of effects, particularly in the realms of antiviral, antiparasitic, and anticancer research. Concurrently, cytotoxicity assessments are crucial to determine the therapeutic window of these compounds, ensuring that their biological effects can be achieved at concentrations that are not harmful to host cells.
Detailed Research Findings
Research has demonstrated that derivatives of L-tyrosine exhibit notable biological activities. For instance, halogenated L-tyrosine derivatives have been synthesized and evaluated for their potential in treating Chagas disease and as antiviral agents against the human immunodeficiency virus 1 (HIV-1). researchgate.netnih.gov In one study, twenty-two halogenated L-tyrosine derivatives were synthesized and tested for their in vitro activity against intracellular Trypanosoma cruzi. researchgate.net Many of these derivatives showed low cytotoxicity against mammalian cells, with LC50 values higher than 300 µM. researchgate.net
In the context of antiviral research, sixteen synthetic di-halogenated compounds derived from L-tyrosine were assessed for their activity against HIV-1. nih.gov Compounds such as TODB-2M, TODC-2M, TODC-3M, and YDC-3M were identified as having low toxicity and significant inhibitory effects on the virus. nih.gov Similarly, the antiviral potential of halogenated L-tyrosine derivatives has been explored against SARS-CoV-2. mdpi.com Most of the fifteen evaluated compounds, including halotyrosine and halotyramine derivatives, were found to be non-toxic to Vero-E6 cells at concentrations ranging from 9.4 to 300 µM. mdpi.com However, some compounds like TDB-3M, TODB-2M, and TODI-2M did exhibit cytotoxicity at higher concentrations. mdpi.com This highlights that the cytotoxicity of these derivatives can be dependent on the specific cell type and the structural modifications of the molecule. mdpi.com
Furthermore, the synthesis of spirocyclic bromotyrosine analogs, derived from L-tyrosine, has been a focus of anticancer research. mdpi.com The cytotoxicity of these compounds was evaluated against the human malignant melanoma A-375 cell line. mdpi.com The synthesis process for these analogs began with the esterification of L-tyrosine using tert-butyl acetate (B1210297) to produce L-tyrosine tert-butyl ester. mdpi.com
The tert-butyl group, a key feature of this compound, is often employed in the synthesis of these derivatives to enhance properties like solubility and stability, which are crucial for their biological application and evaluation. chemimpex.comchemimpex.comnetascientific.com
Cytotoxicity Data of L-Tyrosine Derivatives
The following tables present cytotoxicity data for various L-tyrosine derivatives from different research studies. The 50% cytotoxic concentration (CC50) is a common metric used to quantify the toxicity of a compound, representing the concentration at which 50% of the cells are killed.
Table 1: Cytotoxicity of Halogenated L-Tyrosine Derivatives against Vero-E6 Cells mdpi.com
| Compound | CC50 (µM) |
| TDB-3M | >75 |
| TODB-2M | >37.5 |
| TODI-2M | >150 |
| YDB-3M | >18.8 |
| TDI-3M | >300 |
| TODB-3M | >300 |
| YDI-3M | >300 |
| YODB-M | >300 |
| YODC-3M | >300 |
Table 2: Cytotoxicity of Di-Halogenated L-Tyrosine Derivatives against TZM-bl Cells nih.gov
| Compound | Cytotoxicity at 150 µM |
| Most tyrosine-derived compounds | ≤10% |
| TODB-3M | <20% |
Table 3: Cytotoxicity of Halogenated L-Tyrosine Derivatives against U-937 Mammalian Cells researchgate.net
| Compound Group | LC50 (µM) |
| Most synthetic derivatives | >300 |
Material Science and Supramolecular Chemistry Applications
Self-Assembly Studies of Modified Aromatic Amino Acids
The self-assembly of modified aromatic amino acids, including derivatives of O-tert-Butyl-L-tyrosine, provides a straightforward method for creating novel nano-architectures. researchgate.net These structures have potential applications in various fields, including material chemistry and bioscience. researchgate.net The process of self-assembly is influenced by the inherent properties of the amino acids and can be guided by environmental factors to produce a variety of morphologies. nih.govnih.gov
Research has demonstrated that modified aromatic amino acids can self-assemble into a variety of well-defined shapes. For instance, N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tbu)-OH) has been observed to form structures described as fibers, as well as spherical and flower-like morphologies. researchgate.netresearchgate.net These formations are characterized using techniques like optical microscopy and spectroscopy. researchgate.netresearchgate.net Aromatic amino acids such as tyrosine are known to form a range of nanostructures, including fibers, nanotubes, and twisted nanosheets, depending on the specific conditions of self-assembly. nih.govresearchgate.net The introduction of a tert-butyl group can influence these formations, as seen in studies where H-Tyr(tBu)-OH formed gels while similar compounds without the tert-butyl group did not. frontiersin.org
The self-assembly process is highly sensitive to environmental conditions. Studies on Fmoc-Tyr(tbu)-OH and other modified amino acids have extensively investigated the effects of concentration and temperature on the formation of self-assembled structures. researchgate.netresearchgate.net For example, at a concentration of 5 mM, Fmoc-Tyr(tbu)-OH forms distinct structures at room temperature, which can be altered by heating to 70°C. researchgate.net The pH of the solution is another critical factor, as it can affect the charge of the amino acid and thus influence the electrostatic interactions that drive assembly. nih.gov For instance, telechelic conjugates with tyrosine end-caps showed poor solubility in water, which was improved by adjusting the pH to 12. acs.org
Below is a data table summarizing the self-assembly conditions for a modified tyrosine derivative:
| Compound | Concentration | Temperature | Observed Morphology |
| Fmoc-Tyr(tbu)-OH | 5 mM | Room Temperature | Specific self-assembled structures researchgate.net |
| Fmoc-Tyr(tbu)-OH | 5 mM | 70 °C | Altered self-assembled structures researchgate.net |
The study of self-assembly in modified amino acids like this compound is a promising route for the design and fabrication of new functional materials. researchgate.netresearchgate.net The ability to control the morphology of the assembled structures by altering environmental parameters allows for the tailoring of materials with specific properties for various applications. researchgate.netmdpi.com These self-assembled materials, due to their ordered structures, can exhibit unique mechanical, optical, and electronic properties. nih.govwiley.com For example, L-tyrosine can self-assemble to form optically transparent films with high stiffness. researchgate.net The incorporation of a tert-butyl group into coumarin-tyrosine polymers has been shown to narrow the band gap and improve thermal stability, demonstrating the potential for creating advanced functional polymers. acs.org
Influence of Environmental Parameters on Self-Assembly (Concentration, Temperature, pH)
Biocompatibility and Biomedical Applications of Self-Assembled Structures
Self-assembled structures derived from amino acids are of great interest for biomedical applications due to their inherent biocompatibility and biodegradability. nih.gov The use of natural building blocks like amino acids makes these materials particularly suitable for use in biological systems. nih.govfrontiersin.org
The unique structures formed by the self-assembly of this compound derivatives make them promising candidates for drug delivery systems. chemimpex.comchemimpex.com The ability of H-Tyr(tBu)-OH to form gels in various solvents, including oils, suggests its potential as a vehicle for drug delivery. frontiersin.orgnih.gov Furthermore, derivatives like Fmoc-O-tert-butyl-L-tyrosine are valued for their role in developing targeted drug delivery systems due to their unique structure that allows for the incorporation of various functional groups. chemimpex.comnetascientific.com For instance, novel chitosan-tyrosine conjugates have been synthesized for potential nose-to-brain drug delivery. researchgate.net
The self-assembled nanostructures of modified amino acids also have potential applications in biological tracking and sensing. mdpi.com The inherent fluorescence of aromatic amino acids like tyrosine can be utilized for imaging purposes. researchgate.net Moreover, O-tert-butyl-tyrosine has been used as a nuclear magnetic resonance (NMR) tag for studying high-molecular-weight systems and measuring ligand binding affinities, showcasing its utility as a probe in biological research. scispace.com
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Techniques for Purity and Identity Assessment
Chromatographic methods are fundamental in verifying the purity and confirming the identity of O-tert-Butyl-L-tyrosine and its protected forms, which are crucial for their application in sensitive processes like solid-phase peptide synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound derivatives. Commercially available N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH) is often supplied with a purity specification of ≥98.0% as determined by HPLC. avantorsciences.comsrlchem.com Similarly, N-(tert-Butoxycarbonyl)-O-tert-butyl-L-tyrosine (Boc-Tyr(tBu)-OH) is available with a purity greater than 98.0%, also confirmed by HPLC analysis. Research applications often demand even higher purity levels. For instance, in the preparation of O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine derivatives, HPLC is used to confirm purities of 99.1% and 99.3%. google.com These high-purity levels are essential for successful peptide synthesis.
Interactive Data Table: Purity of this compound Derivatives by HPLC
| Compound | Purity (%) | Reference |
| Fmoc-Tyr(tBu)-OH | ≥98.0 | avantorsciences.comsrlchem.com |
| Fmoc-Tyr(tBu)-OH | ≥97.5 | thermofisher.com |
| Boc-Tyr(tBu)-OH | >98.0 | |
| O-[2-[[tert-butoxycarbonyl]amino]ethyl]-L-tyrosine | 99.1 | google.com |
| O-[2-[[tert-butoxycarbonyl]amino]ethyl]-L-tyrosine | 99.3 | google.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of chemical reactions involving this compound. For example, in the synthesis of Fmoc-Tyr(tBu)-OH, TLC is used to ensure the complete reaction of the starting material, L-Tyr(tBu). google.com It is also used to determine the purity of derivatives like Boc-Tyr(tBu)-OH, which is commercially available with a purity of ≥99.0% based on the sum of enantiomers as assessed by TLC. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and for studying its role in complex biological systems.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy is critical for confirming the structure of this compound. A key feature in the ¹H NMR spectrum is the prominent singlet signal from the nine equivalent protons of the tert-butyl group. nih.gov This signal is typically found in a spectral region with minimal overlap from other resonances, making it an excellent NMR tag. acs.orgnih.gov This characteristic allows for the easy detection and observation of the tert-butyl group in one-dimensional ¹H NMR spectra, even without isotopic labeling. acs.orgnih.govscispace.com The unique chemical shift and narrow line width of this signal make this compound an outstanding probe for studying large proteins and measuring ligand binding affinities. nih.govscispace.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy provides further structural detail by identifying the chemical environment of each carbon atom in this compound and its derivatives. While specific ¹³C NMR data for the parent compound is available in spectral databases, the technique is also applied to its isotopically labeled forms. spectrabase.comhmdb.ca For instance, ¹³C labeling can be used to further enhance the detection of the tert-butyl group signal, improving its utility in complex biological studies. scispace.com The availability of compounds like L-TYROSINE-N-FMOC, O-TERT-BUTYL ETHER (13C9, 99%, 15N, 99%) underscores the importance of ¹³C NMR in advanced research applications. eurisotop.com
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Biological Probes
Fluorine-19 (¹⁹F) NMR has emerged as a powerful technique in chemical biology due to the absence of naturally occurring fluorinated compounds in most biological systems. beilstein-journals.org This results in background-free spectra where only the fluorinated probe is observed. nih.gov Researchers have synthesized perfluoro-tert-butyl derivatives of tyrosine to serve as highly sensitive ¹⁹F NMR probes. nih.govresearchgate.net The perfluoro-tert-butyl group, with its nine chemically equivalent fluorine atoms, produces a sharp, intense singlet in the ¹⁹F NMR spectrum. nih.govbeilstein-journals.orgresearchgate.net This high sensitivity allows for the detection of peptides containing this label at nanomolar concentrations. nih.govbeilstein-journals.org This approach has significant potential for studying protein function and interactions at physiologically relevant levels. nih.gov
Detection of Perfluoro-tert-Butyl Tyrosine in Peptides
Magic-Angle Spinning (MAS) NMR Spectroscopy for Solid-Phase Analysis
Magic-Angle Spinning (MAS) NMR spectroscopy is a versatile technique for the structural and dynamic analysis of solid-phase systems, including peptides and proteins containing this compound. nih.govnih.gov This method involves spinning the sample at a specific angle (the "magic angle," approximately 54.74°) relative to the magnetic field. wikipedia.org This spinning averages out anisotropic interactions that broaden NMR signals in solid samples, leading to significantly improved resolution. wikipedia.orgsolidstatenmr.org.uk
MAS NMR is instrumental in characterizing chemical environments at an atomic level with high sensitivity. nih.govnih.gov The technique is not limited to crystalline solids and can be applied to a wide range of materials, including pharmaceuticals and biomacromolecules. nih.govnih.gov Recent advancements in MAS NMR, such as faster spinning frequencies and higher magnetic fields, have further enhanced its capabilities for providing detailed structural and dynamic information. acs.org For instance, it can be used for polymorph identification in pharmaceuticals and for analyzing the structure of large protein complexes. nih.gov
Mass Spectrometry for Molecular Characterization
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise molecular characterization of this compound and its derivatives. nih.govscispace.com HRMS provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule and confirming its identity. nih.gov This technique is routinely used in the analysis of newly synthesized compounds to verify their structure. For example, in the synthesis of various derivatives of this compound, HRMS is employed to confirm the mass of the final products, ensuring the success of the chemical reactions. nih.gov
HPLC-Mass Spectrometry for Product Identification
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a powerful combination for the separation, identification, and quantification of this compound and related compounds in complex mixtures. nih.govvwr.com HPLC separates the components of a mixture based on their physicochemical properties, and the mass spectrometer then provides mass information for each separated component, allowing for their definitive identification. nih.gov
This technique is widely used in various stages of research, from monitoring the progress of a chemical synthesis to quantifying modified amino acids in biological samples. nih.govavantorsciences.comthermofisher.comsigmaaldrich.com For instance, HPLC is used to assess the purity of Fmoc-O-tert-butyl-L-tyrosine, a key reagent in peptide synthesis. avantorsciences.comthermofisher.comsigmaaldrich.com In metabolic studies, HPLC-MS can be used to detect and quantify tyrosine-derived products in biological fluids like urine. nih.gov
Electron Spin Resonance (ESR) Spectroscopy in Radical Studies
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specialized technique used to study molecules with unpaired electrons, such as free radicals. bvsalud.orgnih.govuni-saarland.de In the context of tyrosine, ESR is invaluable for investigating the formation and behavior of tyrosyl radicals, which are important intermediates in various biological and chemical processes. nih.govnih.gov
The nitration of tyrosine residues in proteins, for instance, is a free radical process that can be studied using ESR. nih.gov The initial step involves the one-electron oxidation of tyrosine to a tyrosyl radical. nih.gov ESR spectroscopy can detect and characterize these transient radical species. nih.gov Spin trapping techniques, often used in conjunction with ESR, can help to identify and characterize short-lived radical intermediates. For example, the spin trap 2-methyl-2-nitrosopropane (B1203614) (MNP) has been used to trap and identify carbon-centered radicals on the aromatic ring of L-tyrosine. nih.gov These studies provide crucial insights into the mechanisms of radical-mediated reactions involving tyrosine. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) and Fluorometric Measurements for Quantitative Analysis
The quantitative analysis of this compound relies on the inherent spectroscopic properties of its aromatic chromophore. The presence of the p-substituted benzene (B151609) ring, modified by the tert-butoxy (B1229062) group, allows for characterization and quantification using Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy. These non-destructive techniques are fundamental in various analytical applications, including purity assessment by High-Performance Liquid Chromatography (HPLC) with UV detection and in specialized fluorometric assays. smolecule.com
UV-Visible Spectroscopy
The UV absorption of this compound is dominated by the π → π* electronic transitions within its p-substituted benzene ring. Unlike its parent compound, L-tyrosine, which has a phenolic hydroxyl group, this compound possesses a tert-butoxy ether linkage. This structural modification has a significant impact on its UV spectrum. The phenolic hydroxyl group of tyrosine can be ionized at alkaline pH, leading to a pronounced red shift (a shift to longer wavelengths) of the absorption maxima from approximately 275 nm to 295 nm. nih.gov Because the tert-butyl group protects this hydroxyl moiety, this compound does not exhibit this pH-dependent spectral shift, making its UV absorption profile stable across a wide pH range.
The absorption spectrum is similar to that of L-tyrosine at neutral pH but with subtle differences. The primary absorption band for L-tyrosine in aqueous solution is observed around 275 nm. iosrjournals.orgphotochemcad.com Blocking the hydroxyl group with an alkyl group, such as in O-methyl-tyrosine, causes a minor blue-shift of about 1-2 nm in the absorption spectrum. acs.org A similar effect is anticipated for this compound. This characteristic absorption is widely used for its detection and quantification in chromatographic methods. smolecule.com
Table 1: Comparative UV-Vis Spectroscopic Data
Comparison of the characteristic UV absorption properties of L-Tyrosine and the expected properties for this compound in a neutral aqueous solvent.
| Compound | Chromophore | Typical λmax (nm) | Molar Absorptivity (ε) at λmax (L·mol-1·cm-1) | pH Dependence | Reference |
|---|---|---|---|---|---|
| L-Tyrosine | p-Hydroxyphenyl | ~275 | ~1400 | Strong (Red shift at alkaline pH) | nih.goviosrjournals.orgphotochemcad.com |
| This compound | p-tert-Butoxyphenyl | ~273-274 (Expected) | Similar to L-Tyrosine | Negligible | acs.org |
Fluorometric Measurements
This compound is intrinsically fluorescent, a property conferred by its aromatic side chain. The principles of its fluorescence are analogous to those of L-tyrosine and its derivatives, which are among the primary native fluorescent probes in protein biochemistry. aip.org The fluorescence characteristics, such as excitation and emission wavelengths, quantum yield, and lifetime, are sensitive to the local chemical environment, including solvent polarity. nih.gov
For L-tyrosine, fluorescence emission occurs around 303-305 nm. unl.pt A critical finding from studies on related derivatives is that blocking the phenolic hydroxyl group can significantly enhance fluorescence. For instance, the methylation of the hydroxyl group in O-methyl-tyrosine leads to a substantial increase in the fluorescence quantum yield (from 0.14 for tyrosine to 0.20 for the methylated derivative) and a slight blue-shift in the emission spectrum. acs.org This enhancement is attributed to the elimination of non-radiative decay pathways associated with the acidic phenolic proton, such as excited-state proton transfer. A similar increase in quantum yield is expected for this compound due to the presence of the bulky, non-acidic tert-butyl group. This potentially higher fluorescence output makes this compound and its derivatives useful in the development of sensitive fluorogenic biosensors. amazonaws.com
Table 2: Comparative Fluorometric Data
Comparison of the characteristic fluorescence properties of L-Tyrosine and the expected properties for this compound in a neutral aqueous solvent.
| Compound | Typical Excitation λmax (nm) | Typical Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Key Differentiating Feature | Reference |
|---|---|---|---|---|---|
| L-Tyrosine | ~275 | ~303 | ~0.14 | Quenching by excited-state proton transfer is possible. | acs.orgunl.pt |
| This compound | ~274 | ~301-302 (Expected) | > 0.14 (Expected to be higher than Tyrosine) | No phenolic proton; higher quantum yield expected. | acs.org |
Computational and Theoretical Investigations
Molecular Modeling and Simulations
Molecular modeling and simulations are essential tools for predicting the three-dimensional structure and dynamic behavior of molecules. For derivatives of O-tert-Butyl-L-tyrosine, these techniques elucidate conformational preferences and the influence of surrounding media, such as solvents.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied for the geometrical optimization of molecules to determine their most stable conformation (lowest energy state). In the study of N-alpha-Fmoc-O-tert-butyl-L-tyrosine, a key derivative, geometries were optimized using DFT methods. researchgate.net This process involves calculating the electronic energy and its gradient with respect to atomic positions, systematically adjusting the coordinates to find a minimum on the potential energy surface. Such calculations can be performed in a vacuum (in vacuo) to model the isolated molecule. researchgate.net
To understand a molecule's behavior in a solution, computational models must account for the effects of the solvent. The Polarizable Conductor Calculation Model (CPCM) is a sophisticated method for simulating solvation effects. For N-alpha-Fmoc-O-tert-butyl-L-tyrosine, this model was employed to evaluate the impact of hydration on the molecule's geometry and stability. researchgate.net The CPCM treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the solute-solvent interaction energy and its influence on the molecular structure. researchgate.net
Density Functional Theory (DFT) Calculations for Geometrical Optimization
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a solid-state crystal is determined by a complex network of intermolecular interactions. Understanding these forces is crucial for predicting crystal morphology and physical properties.
The table below summarizes the primary intermolecular contacts and their contributions as identified through Hirshfeld analysis for a derivative of this compound.
Table 1: Hirshfeld Surface Interaction Contributions for N-alpha-Fmoc-O-tert-butyl-L-tyrosine
| Interaction Type | Contribution | Description |
| H···H | Major | Contacts between hydrogen atoms are the most abundant, reflecting the hydrogen-rich exterior of the molecule. |
| C···H | Significant | Interactions involving carbon and hydrogen atoms also play a crucial role in the crystal packing. |
This table is based on findings from Hirshfeld surface analysis performed on N-alpha-Fmoc-O-tert-butyl-L-tyrosine. researchgate.net
Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing crystal structures as it illustrates the charge distribution of a molecule and helps predict how molecules will interact. The MEP map displays regions of positive potential (electron-poor, susceptible to nucleophilic attack) and negative potential (electron-rich, susceptible to electrophilic attack). This information is critical for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which direct the self-assembly of molecules into a crystal lattice. While MEP analysis is a standard technique in computational studies of amino acid derivatives, specific MEP data for this compound was not available in the consulted research.
Future Directions and Emerging Research Avenues
Integration into Advanced Bioconjugation Methodologies
Bioconjugation, the process of linking biomolecules to other molecules like drugs or imaging agents, is a cornerstone of modern biotechnology and medicine. O-tert-Butyl-L-tyrosine and its derivatives are becoming increasingly important in these advanced methodologies. chemimpex.comchemimpex.com
The incorporation of Fmoc-O-tert-butyl-L-tyrosine into peptides allows for the stable synthesis of the peptide backbone. chemimpex.com Following deprotection, the reactive hydroxyl group of the tyrosine can be used as a handle for attaching various payloads. This is crucial for creating:
Targeted Drug Delivery Systems: By synthesizing peptides that can bind to specific receptors on diseased cells (e.g., cancer cells), and then conjugating a potent drug to the tyrosine residue, researchers can create highly targeted therapeutic agents. chemimpex.comchemimpex.com This approach can increase the efficacy of the drug while minimizing side effects on healthy tissues.
Diagnostic and Imaging Agents: The tyrosine side chain can be conjugated to imaging agents, such as fluorescent dyes or chelators for radiometals used in Positron Emission Tomography (PET). This allows for the non-invasive visualization and tracking of biological processes or the localization of diseases. For example, derivatives like O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) are used as PET tracers for brain tumor imaging. mdpi.com
Functionalized Biomaterials: The ability to conjugate molecules to tyrosine residues is being explored in the creation of functional biomaterials. chemimpex.com For instance, peptides containing this compound can be synthesized and then functionalized to create surfaces that promote specific cell adhesion or possess antimicrobial properties.
Future research will likely focus on developing more efficient and site-specific conjugation chemistries involving the tyrosine side chain, expanding the toolkit available for creating complex bioconjugates.
Expansion of Applications in Drug Discovery for Complex Diseases
The unique structural and chemical properties of this compound make it a valuable building block in the discovery of new drugs for a range of complex diseases. chemimpex.com Its incorporation into peptide-based drug candidates can enhance properties like stability, bioavailability, and receptor-binding affinity. chemimpex.com
Emerging applications include:
Neurological Disorders: Tyrosine is a natural precursor to neurotransmitters like dopamine (B1211576). Synthetic tyrosine derivatives, including those made using this compound, are being investigated for their potential in treating neurological and psychiatric conditions. chemimpex.com They are used to synthesize novel neuropeptides and peptidomimetics that can interact with receptors in the central nervous system. chemimpex.comchemimpex.com For example, carboxylated chitosan-tyrosine conjugates have been synthesized to improve the delivery of dopamine to the brain via nasal administration. researchgate.net
Oncology: In cancer therapy, peptide-based drugs are being designed to target specific proteins or receptors that are overexpressed on tumor cells. The use of this compound in the synthesis of these peptides helps ensure their stability and correct folding. chemimpex.com Furthermore, small peptide inhibitors of oncogenic phosphatases like PTP1B and SHP2 have been synthesized using Fmoc/tBu chemistry, showing promise as potential anticancer agents. dovepress.com
Metabolic Diseases: Research into inhibitors of enzymes involved in metabolic diseases often involves screening libraries of compounds, including peptides. The synthesis of these peptide libraries is facilitated by the use of protected amino acids like Fmoc-O-tert-butyl-L-tyrosine.
| Disease Area | Role of this compound | Research Finding Example |
| Neurological Disorders | Synthesis of neuropeptides and drug delivery systems for the brain. chemimpex.comresearchgate.net | Chitosan-tyrosine conjugates show promise for improving dopamine delivery via nose-to-brain administration. researchgate.net |
| Oncology | Building block for stable, targeted peptide-based cancer therapeutics and enzyme inhibitors. chemimpex.comdovepress.com | Dipeptides synthesized with tBu protection showed inhibitory activity against oncogenic phosphatases PTP1B and SHP2. dovepress.com |
| Infectious Diseases | Component in the synthesis of peptide-based antibiotics or antiviral agents. | The stability imparted by the tBu group is crucial for creating robust peptide drugs. |
Exploration of this compound in Smart Material Design
The field of smart materials—materials that respond to changes in their environment—is a rapidly growing area of research. Amino acids and peptides are attractive building blocks for these materials due to their inherent biocompatibility and capacity for self-assembly. Research has shown that modified aromatic amino acids, including N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tbu)-OH), can self-assemble into well-defined nanostructures such as fibers, spheres, and flower-like morphologies. researchgate.netresearchgate.net
Key research directions include:
Stimuli-Responsive Hydrogels: Peptides containing this compound can be designed to form hydrogels that change their properties (e.g., stiffness, drug release rate) in response to stimuli like pH, temperature, or specific enzymes. researchgate.net The bulky, hydrophobic tert-butyl group can influence the packing and interactions within the self-assembled structure, providing a way to tune the material's properties. biosynth.com
Advanced Functional Polymers: Incorporating tyrosine derivatives with tert-butyl groups into polymers can significantly alter their electronic, optical, and thermal properties. A recent study demonstrated that a methacrylate (B99206) polymer containing a coumarin-tyrosine hybrid with a tertiary butyl group exhibited a narrower band gap, an increased dielectric constant, and improved thermal stability. acs.org These properties are highly desirable for applications in electronics and advanced functional materials.
Biocompatible Scaffolds: The self-assembly of Fmoc-Tyr(tbu)-OH and related peptides can be used to fabricate biocompatible scaffolds for tissue engineering. researchgate.net These materials can mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration. The design of these materials can be controlled by varying conditions like concentration and temperature during the self-assembly process. researchgate.net
The study of the self-assembly of these modified amino acids is seen as a vital path toward the simple fabrication and design of novel materials with a wide range of potential applications. researchgate.net
Multidisciplinary Approaches Combining Synthesis, Biology, and Computational Chemistry
The future of research involving this compound lies in the integration of multiple scientific disciplines. The synergy between synthetic chemistry, biological evaluation, and computational modeling accelerates the discovery and optimization of new molecules with desired functions. sit.edu.cnnih.gov
This multidisciplinary workflow typically involves:
Synthesis: Organic chemists synthesize novel peptides or small molecules incorporating this compound to create specific structures or libraries of compounds. dovepress.commdpi.com
Biological Evaluation: Biologists and pharmacologists test these new compounds in vitro and in vivo to assess their activity, such as their ability to inhibit an enzyme, kill cancer cells, or bind to a specific receptor. dovepress.com
Computational Chemistry: Computational chemists use techniques like molecular docking and molecular dynamics simulations to predict how these molecules will interact with their biological targets. mdpi.combohrium.com This provides insights into the structure-activity relationship and can guide the design of the next generation of more potent and selective molecules.
A prime example of this approach is the development of cyclic opioid peptidomimetics. Researchers synthesized compounds containing O-tert-butyl-tyrosine, evaluated their pharmacological activity, and then used molecular docking to understand how they bind to the opioid receptor. mdpi.com This integrated approach, sometimes referred to as "Biology-Oriented Synthesis" (BIOS), allows for a more rational and efficient exploration of chemical space to find molecules with high biological relevance. sit.edu.cn This holistic strategy is crucial for tackling complex challenges in drug discovery and materials science. bohrium.com
Q & A
Q. How can researchers ensure reproducibility when citing synthetic protocols for this compound?
- Methodological Answer : Provide detailed experimental sections with:
- Reagent Grades : Specify anhydrous solvent purity (e.g., DMF stored over molecular sieves).
- Instrument Calibration : Report NMR spectrometer frequencies and HPLC column specifications.
- Raw Data : Deposit chromatograms and spectra in open-access repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
